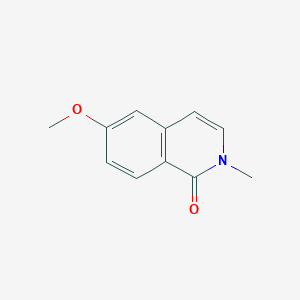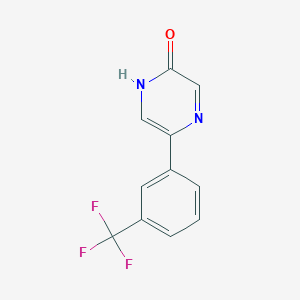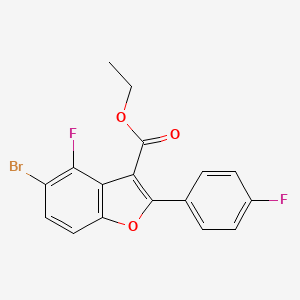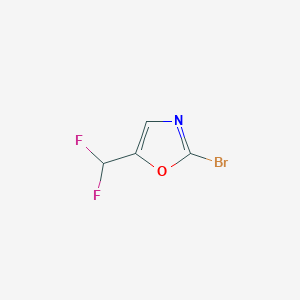
2-Bromo-5-(difluoromethyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(difluoromethyl)oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)oxazole typically involves the bromination of oxazole derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a polar solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(difluoromethyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of difluoromethyl oxazole.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Bromo-5-(difluoromethyl)oxazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(difluoromethyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. This interaction is often mediated by the bromine atom, which acts as a leaving group in substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(difluoromethyl)oxazole
- 2-Bromo-5-(trifluoromethyl)oxazole
- 2-Chloro-5-(difluoromethyl)oxazole
Uniqueness
2-Bromo-5-(difluoromethyl)oxazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C4H2BrF2NO |
|---|---|
Poids moléculaire |
197.97 g/mol |
Nom IUPAC |
2-bromo-5-(difluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C4H2BrF2NO/c5-4-8-1-2(9-4)3(6)7/h1,3H |
Clé InChI |
KTKISYNHECDCJC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=N1)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



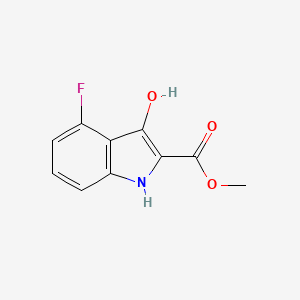
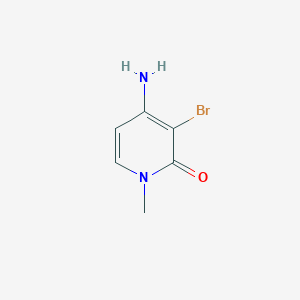
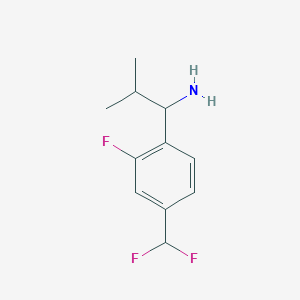
![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)
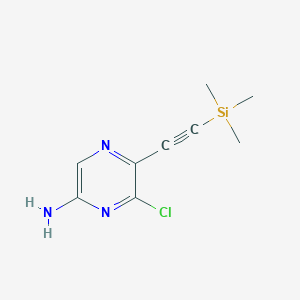
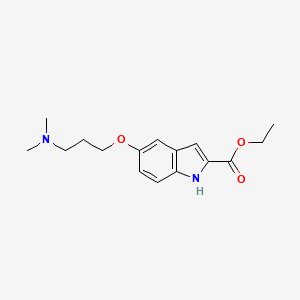
![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)


